N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is a chemical compound belonging to the quinazoline family, characterized by its unique structure and potential biological activities. This compound is noted for its applications in medicinal chemistry, particularly in the development of enzyme inhibitors and anticancer agents. Its systematic name reflects the presence of a fluorinated phenyl group and methoxy substituents on the quinazoline core.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information about its synthesis, properties, and applications. It is also referenced in scientific literature concerning its biological activities and synthetic methods .
N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is classified as a quinazoline derivative. Quinazolines are heterocyclic compounds containing two nitrogen atoms in their structure, which contribute to their diverse biological activities. This specific derivative has been studied for its potential as an enzyme inhibitor and therapeutic agent in cancer treatment .
The synthesis of N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine typically involves a reaction between 4-fluoroaniline and 6,7-dimethoxyquinazoline. One common method employed is the palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling technique. This method allows for the formation of carbon-carbon bonds under mild conditions .
The molecular formula of N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is . The structural features include:
N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine primarily involves its interaction with specific molecular targets within cells. One notable target is the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound binds to the ATP-binding site of this enzyme, inhibiting its activity and blocking downstream signaling pathways that promote cell proliferation and survival .
N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine exhibits the following physical properties:
Key chemical properties include:
The compound's stability under various conditions has been evaluated in research studies, indicating that it maintains integrity under standard laboratory conditions but may degrade under extreme pH or temperature variations .
N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine has diverse applications in scientific research:
This compound exemplifies the potential of quinazoline derivatives in medicinal chemistry and highlights ongoing research into their therapeutic applications.
Quinazoline derivatives constitute a privileged scaffold in targeted anticancer therapy, with their development trajectory spanning over two decades. The structural versatility of the quinazoline nucleus—a fused bicyclic system comprising benzene and pyrimidine rings—enables precise modifications that optimize interactions with kinase ATP-binding sites [4] [10]. This adaptability facilitated the clinical approval of pioneering drugs like gefitinib (2003) and erlotinib (2004) for non-small cell lung cancer (NSCLC), both featuring the critical 4-anilinoquinazoline pharmacophore [4] [8]. Subsequent innovations yielded irreversible inhibitors (e.g., afatinib, 2013) and multi-targeted agents (e.g., vandetanib, 2011), demonstrating enhanced efficacy against resistance mutations [4] [6]. The compound N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine exemplifies modern efforts to refine quinazoline specificity and potency through strategic substitutions, positioning it within this evolutionary continuum of kinase-targeted therapeutics [3] [8].
The molecular architecture of this compound (CAS: 477855-25-7; MW: 313.33 g/mol; Formula: C₁₇H₁₆FN₃O₂) integrates three key pharmacophoric elements that govern its target engagement:
Table 1: Structural Components and Their Roles
Structural Feature | Role in Target Binding | Analogous FDA-Approved Drugs |
---|---|---|
Quinazoline core | H-bond donor/acceptor with kinase hinge region | Gefitinib, Erlotinib |
6,7-Dimethoxy substitutions | Hydrophobic pocket occupancy; planarity enhancer | Cabozantinib |
4-(4-Fluorobenzyl)amine | Back pocket extension; selectivity modulator | Vandetanib (halogenated aryl) |
This synergistic design exploits steric and electronic effects to optimize kinase affinity while potentially mitigating off-target effects [2] [4] [10].
As receptor tyrosine kinases (RTKs) like MET drive tumor proliferation and metastasis, this compound provides a template for inhibiting oncogenic signaling cascades. MET amplification occurs in gastric (MKN-45), lung (EBC-1), and pancreatic (AsPC-1) cancers, rendering them susceptible to quinazoline-based inhibition [3] [6]. The compound’s structural analogs (e.g., derivatives bearing p-methylbenzyl or p-tert-butylbenzyl triazole linkers) demonstrate potent MET suppression (IC₅₀: 6.1–22.0 μM in MET-dependent cells), validating the pharmacophore’s relevance [3]. Crucially, its design aligns with Type II kinase inhibitor principles:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1